

In-Depth Technical Guide to C.I. Reactive Orange 12

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For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Reactive Orange 12 is a synthetic azo dye primarily utilized in the textile industry for coloration of cellulosic fibers. Its high fastness is attributed to the formation of covalent bonds with the substrate. While its industrial applications are well-documented, its interactions with biological systems are of increasing interest to researchers in environmental science and toxicology. This guide provides a comprehensive overview of the chemical and physical properties of Reactive Orange 12, with a particular focus on the existing discrepancies in its reported identifiers. It further details an experimental protocol for its adsorptive removal from aqueous solutions, a process relevant to both environmental remediation and potential interactions with biological matrices. Due to the limited availability of data on its direct applications in drug development and specific signaling pathway interactions, this document also discusses the broader context of reactive azo dyes in biological research and toxicology.

Chemical and Physical Properties

There is a notable lack of consensus in the scientific literature and commercial databases regarding the precise Chemical Abstracts Service (CAS) number, molecular formula, and molecular weight of C.I. **Reactive Orange 12**. This section summarizes the most frequently cited data to provide a clear overview of the existing information.



Identifier	Value	Source
Primary CAS Number	70161-14-7	PubChem
Deprecated CAS Number	12225-84-2	PubChem, Guidechem[1]
Other Reported CAS Numbers	35642-64-9	World dye variety[2], Chemsrc[3]
Molecular Formula	C20H13CIN9Na3O10S3	PubChem[4]
Alternate Molecular Formula	C21H14CIN8Na3O10S3	World dye variety[2]
Alternate Molecular Formula	C20H16CIN9O10S3	Guidechem[1]
Molecular Weight	740.0 g/mol	PubChem[4]
Alternate Molecular Weight	739.00 g/mol	World dye variety[2]
Alternate Molecular Weight	739.98883 g/mol	Guidechem[1]
Alternate Molecular Weight	674.043 g/mol	Chemsrc[3]

Note: The discrepancies in molecular formula and weight may arise from different salt forms or the inclusion of counter-ions in the calculation. Researchers are advised to verify the specific composition of their material from the supplier.

Experimental Protocols

Adsorptive Removal of Reactive Orange 12 from Aqueous Solution using CaFe₂O₄ Nanoparticles

This protocol is adapted from a study on the removal of **Reactive Orange 12** from wastewater, which can serve as a model for studying the interaction of the dye with mineral-based materials.

Objective: To determine the adsorption capacity of CaFe₂O₄ nanoparticles for **Reactive Orange 12**.

Materials:



Reactive Orange 12

- CaFe₂O₄ nanoparticles
- Deionized water
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- Spectrophotometer

Methodology:

- Preparation of Dye Solutions: Prepare a stock solution of Reactive Orange 12 (e.g., 1000 mg/L) in deionized water. Prepare working solutions of desired concentrations (e.g., 20-150 mg/L) by diluting the stock solution.
- Adsorption Experiments:
 - In a series of flasks, add a fixed amount of CaFe₂O₄ nanoparticles (e.g., 1.0 g/L) to a known volume of Reactive Orange 12 solution of varying concentrations.
 - Adjust the pH of the solutions to the desired value (e.g., pH 2.0) using HCl or NaOH.
 - Agitate the flasks at a constant speed and temperature for a specified contact time (e.g., 80 minutes) to reach equilibrium.

Analysis:

- After agitation, separate the nanoparticles from the solution by centrifugation or magnetic separation.
- Measure the absorbance of the supernatant at the maximum wavelength of Reactive
 Orange 12 using a spectrophotometer.
- Calculate the remaining concentration of the dye using a pre-determined calibration curve.
- The amount of dye adsorbed per unit mass of adsorbent (q_e in mg/g) can be calculated using the following equation: $q_e = (C_0 C_e) * V / m$ where C_0 and C_e are the initial and



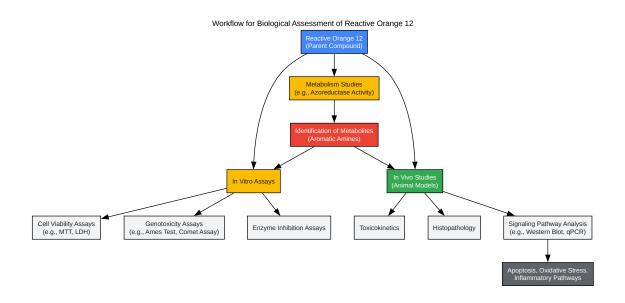
equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Potential Biological Interactions and Signaling Pathways

Direct research on the interaction of **Reactive Orange 12** with specific signaling pathways in the context of drug development is limited. However, as a reactive azo dye, its potential biological effects can be inferred from studies on similar compounds. Azo dyes can be metabolized by azoreductases in the gut microbiota and liver, leading to the formation of aromatic amines, which are often more toxic than the parent dye.

The following diagram illustrates a generalized workflow for assessing the biological impact of a reactive dye like **Reactive Orange 12**.





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Biological assessment workflow.

Concluding Remarks

C.I. **Reactive Orange 12** is a well-established industrial chemical with a complex and sometimes conflicting dataset regarding its fundamental chemical properties. For researchers in the life sciences, this necessitates careful characterization of the specific material being used. While direct applications in drug development have not been identified, the study of its



environmental fate and toxicology provides a foundation for understanding its potential biological interactions. The experimental protocols and conceptual workflows presented in this guide offer a starting point for further investigation into the biological effects of **Reactive Orange 12** and other related azo dyes. Future research should aim to clarify the discrepancies in its chemical identity and explore its potential interactions with cellular pathways in more detail.

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